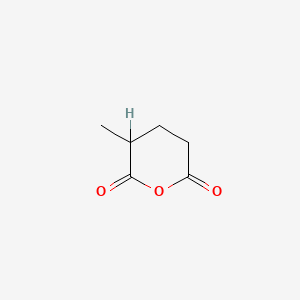

3-methyldihydro-2H-pyran-2,6(3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-2-3-5(7)9-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLVIOYSGHEJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953474 | |

| Record name | 3-Methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31468-33-4 | |

| Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31468-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031468334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-methyl-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Conformational Analysis of 3-Methyldihydro-2H-pyran-2,6(3H)-dione

Content Type: Technical Guide Subject: 1H and 13C NMR Characterization Target Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Importance

3-Methyldihydro-2H-pyran-2,6(3H)-dione, commonly known as 3-methylglutaric anhydride , is a pivotal cyclic anhydride intermediate. It serves as a critical monomer in the synthesis of functionalized polyesters and as a chiral building block in the total synthesis of complex pharmaceutical agents (e.g., glutarimide antibiotics).

Characterizing this molecule presents a distinct challenge compared to its symmetric parent, glutaric anhydride. The introduction of the methyl group at the C3 position breaks the

Sample Preparation: The "Dry-Path" Protocol

Critical Causality: Cyclic anhydrides are highly electrophilic and moisture-sensitive. In the presence of trace water, 3-methylglutaric anhydride hydrolyzes to 3-methylglutaric acid. This ring-opening event shifts the carbonyl signals upfield (carboxylic acids vs. anhydrides) and simplifies the aliphatic coupling patterns due to increased conformational freedom, leading to false negatives in purity assays.

Self-Validating Methodology

To ensure data integrity, the following "Dry-Path" protocol must be strictly followed.

Reagents:

-

Solvent: Chloroform-d (

) (99.8% D) treated with activated 4Å molecular sieves for 24 hours.-

Why:

is hygroscopic and may promote hydrolysis or interact with the anhydride.

-

-

Tube: 5mm NMR tube, oven-dried at 110°C for >2 hours, cooled in a desiccator.

Workflow Visualization (DOT):

Figure 1: The "Dry-Path" sample preparation workflow designed to minimize hydrolysis artifacts.

1H NMR Characterization

Spectral Overview & Logic

The 3-methyl substituent creates a chiral center at C3. Consequently, the protons on C4 and C5 are diastereotopic. Unlike the symmetric glutaric anhydride (where C3, C4, C5 form a simple pattern), 3-methylglutaric anhydride displays a complex second-order splitting pattern in the aliphatic region.

Instrument Parameters:

-

Frequency: 400 MHz minimum (600 MHz recommended for resolving H4/H5 multiplets).

-

Pulse Sequence: Standard zg30 (30° pulse) to ensure accurate integration of the methyl doublet vs. ring protons.

Detailed Assignment Strategy

| Position | Type | Multiplicity | Assignment Logic | ||

| -CH₃ | Methyl | 1.32 | Doublet (d) | ~7.0 | The most shielded signal. Diagnostic doublet confirms the methyl group is attached to a methine (CH). |

| H-3 | Methine | 2.85 - 2.95 | Multiplet (m) | - | Deshielded by the adjacent carbonyl (C2) and the methyl group. It couples to the methyl protons and the H-4 methylene protons. |

| H-4a/b | Methylene | 1.70 - 2.10 | Complex (m) | - | Diastereotopic protons. They couple to H-3 and H-5.[1] The ring pucker causes distinct axial/equatorial environments. |

| H-5a/b | Methylene | 2.60 - 2.75 | Complex (m) | - | Deshielded by the adjacent carbonyl (C6). Distinct from H-3 due to lack of methyl coupling, but often overlaps. |

Note: Chemical shifts are referenced to TMS (0.00 ppm) in

The Conformation Factor

The six-membered anhydride ring exists in a dynamic equilibrium between "sofa" or "half-chair" conformations.

-

Observation: The signals for H-4 and H-5 often appear as complex multiplets rather than clean triplets or doublets of doublets.

-

Validation: If the spectrum shows a sharp singlet at ~2.0 ppm (impurity), suspect acetic anhydride (common synthesis contaminant). If broad humps appear >10 ppm, suspect carboxylic acid protons (hydrolysis).

13C NMR Characterization[2][3][4][5][6][7][8][9]

Spectral Overview & Logic

The 13C spectrum is the definitive tool for confirming the lack of symmetry. In symmetric glutaric anhydride, C2 and C6 are equivalent (one signal). In 3-methylglutaric anhydride, the methyl group breaks this symmetry, resulting in two distinct carbonyl signals .

Instrument Parameters:

-

Decoupling: Proton-decoupled (

). -

Relaxation Delay (D1): Set to >2 seconds to allow relaxation of quaternary carbonyl carbons for better visibility.

Detailed Assignment Strategy

| Position | Type | Assignment Logic | |

| C-2 | Carbonyl | 170.1 | Carbonyl adjacent to the methyl-substituted carbon (C3). Slightly more shielded/deshielded depending on steric compression. |

| C-6 | Carbonyl | 166.5 | Carbonyl adjacent to the unsubstituted methylene (C5). |

| C-3 | Methine | 30.5 | The chiral center. Distinctive methine signal (DEPT-135 positive). |

| C-5 | Methylene | 27.2 | Adjacent to carbonyl C6. |

| C-4 | Methylene | 19.8 | The "middle" methylene, most shielded ring carbon. |

| -CH₃ | Methyl | 16.5 | High-field aliphatic signal. |

Differentiation Rule: The separation between the two carbonyl peaks (~3-4 ppm) is the primary "fingerprint" of the 3-methyl derivative.

Advanced Verification: 2D NMR Correlations

To unambiguously assign the carbonyls (which can be close in shifts), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Logic (Long-Range Coupling)

-

The Methyl Key: The methyl protons (1.32 ppm) will show a strong 3-bond correlation (

) to the C2 Carbonyl and the C4 Methylene . -

The Null Test: The methyl protons will not show a correlation to the C6 Carbonyl (too far, >4 bonds).

-

Result: The carbonyl peak correlating with the methyl doublet is assigned as C2.

Connectivity Visualization (DOT):

Figure 2: HMBC correlation logic used to distinguish the two non-equivalent carbonyl carbons.

References

-

National Institute of Standards and Technology (NIST). (2023). 3-Methylglutaric anhydride Mass and IR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. (1955).[2] beta-Methylglutaric Anhydride Synthesis. Org. Synth. 1955, 35, 81. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual referencing). Retrieved from [Link]

Sources

Technical Guide: Physical and Chemical Properties of 3-Methyldihydro-2H-pyran-2,6(3H)-dione (3-Methylglutaric Anhydride)

Executive Summary

3-Methyldihydro-2H-pyran-2,6(3H)-dione, commonly known as 3-methylglutaric anhydride , is a cyclic anhydride utilized as a critical intermediate in organic synthesis and polymer chemistry.[1] Its structural asymmetry—introduced by the methyl group at the C3 position—makes it a model substrate for desymmetrization reactions , allowing for the enantioselective synthesis of chiral hemiesters and hemiamides. These derivatives are foundational in the development of peptidomimetics and receptor antagonists. Additionally, its latent reactivity makes it a valuable curing agent for epoxy resins, offering controlled cross-linking densities.

This guide provides a comprehensive analysis of its physicochemical properties, reaction mechanisms, and synthesis protocols, designed for researchers requiring high-fidelity data for experimental design.

Molecular Identity & Structural Analysis

The molecule is a six-membered heterocyclic ring containing an anhydride functionality. Unlike symmetric glutaric anhydride, the C3-methyl substituent creates a chiral center (though the commercial anhydride is typically a racemate) and introduces steric differentiation between the two carbonyl carbons (C2 and C6).

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | 3-Methylglutaric anhydride |

| CAS Registry Number | 4166-53-4 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| SMILES | CC1CC(=O)OC(=O)C1 |

| InChI Key | MGICRVTUCPFQQZ-UHFFFAOYSA-N |

| Structural Feature | Asymmetric cyclic anhydride; Prochiral center at C3 (in meso-diacid precursor context) |

Physical Characterization

The following data represents the standard physicochemical profile for high-purity (>98%) samples.

Table 1: Physicochemical Properties

| Property | Value | Conditions/Notes |

| Physical State | Crystalline Solid | White to off-white powder or needles. |

| Melting Point | 42 – 46 °C | Sharp melting range indicates high purity. |

| Boiling Point | 180 – 182 °C | At 25 mmHg (Reduced pressure required to prevent decomposition).[2][3] |

| Density | 1.159 g/cm³ | Predicted at 20 °C. |

| Solubility (Organic) | Soluble | Chloroform, THF, Ethyl Acetate, Dichloromethane. |

| Solubility (Aqueous) | Hydrolyzes | Reacts with water to form 3-methylglutaric acid. |

| Flash Point | > 113 °C | Closed cup; combustible solid.[2] |

| Vapor Pressure | ~0.2 mmHg | At 25 °C (Low volatility). |

Storage Protocol: Due to its moisture sensitivity, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in a desiccator. Exposure to ambient humidity causes hydrolysis to the diacid, observable as a change from crystalline needles to a sticky, amorphous solid with a higher melting point range (diacid MP: ~85–87 °C).

Chemical Reactivity & Mechanisms

The utility of 3-methylglutaric anhydride lies in its Nucleophilic Acyl Substitution pathways. The ring strain of the six-membered anhydride is relatively low compared to five-membered analogs (succinic), but it remains highly reactive toward nucleophiles.

Regioselectivity in Ring Opening

The methyl group at C3 creates a steric environment that differentiates the two carbonyl carbons:

-

C2 Carbonyl: Proximal to the methyl group (more hindered).

-

C6 Carbonyl: Distal to the methyl group (less hindered).

Mechanistic Insight: In the absence of directing catalysts, nucleophilic attack is governed by sterics, favoring attack at the C6 carbonyl . However, the use of chiral catalysts (e.g., cinchona alkaloids or enzymes) can override this preference or enhance it to achieve kinetic resolution or desymmetrization, yielding high enantiomeric excess (ee) of the resulting hemiester.

Core Reaction Pathways

The following diagram illustrates the primary divergent pathways for the molecule when subjected to different nucleophiles.

Figure 1: Primary reaction pathways. Note that hydrolysis is the primary degradation pathway, while alcoholysis and aminolysis are synthetic utility pathways.

Synthesis & Purification Protocols

While commercially available, in-house synthesis is often required to ensure anhydrous conditions or to synthesize specific isotopomers. The standard protocol involves the dehydration of 3-methylglutaric acid.

Protocol: Dehydration using Acetic Anhydride

This method is preferred over thermal dehydration as it operates at lower temperatures, reducing polymerization side products.

Reagents:

-

3-Methylglutaric acid (1.0 eq)

-

Acetic anhydride (2.0 - 3.0 eq)

-

Solvent: None (Neat reaction) or Toluene (azeotropic removal)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Addition: Charge the flask with 3-methylglutaric acid and excess acetic anhydride.

-

Reflux: Heat the mixture to gentle reflux (~140 °C bath temperature) for 2–4 hours. Monitor by TLC or IR (disappearance of broad O-H stretch of acid, appearance of doublet C=O stretch of anhydride at ~1760 and 1800 cm⁻¹).

-

Volatile Removal: Switch the condenser to a distillation setup. Distill off the excess acetic anhydride and acetic acid byproduct at atmospheric pressure (BP ~118–140 °C).

-

Vacuum Distillation: Apply high vacuum (0.1 – 1.0 mmHg). Distill the product. 3-methylglutaric anhydride will distill at approximately 180–182 °C at 25 mmHg (adjust for lower vacuum: ~130 °C at 1 mmHg).

-

Crystallization: The distillate may solidify upon cooling. Recrystallize from dry diethyl ether/hexane if higher purity is required.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis and purification workflow for laboratory-scale preparation.

Applications in Drug Development & Materials

Pharmaceutical Desymmetrization

In drug development, 3-methylglutaric anhydride serves as a scaffold for generating chiral building blocks.

-

Mechanism: Reaction with a chiral alcohol (e.g., menthol) or amine results in diastereomeric mixtures that can be separated. Alternatively, enzymatic hydrolysis (e.g., using pig liver esterase) can selectively open the ring to yield enantiopure 3-methylglutaric acid monoesters.

-

Utility: These chiral synthons are precursors for glutarimide antibiotics and specific GABA analogs where the C3-methyl stereochemistry correlates with receptor binding affinity.

Epoxy Resin Curing

In materials science, the anhydride functions as a hardener for epoxy resins.

-

Latency: Unlike amine hardeners, anhydrides require heat to cure, offering long pot life.

-

Performance: The resulting polymer network exhibits high thermal stability and electrical insulation properties due to the formation of ester linkages rather than amine linkages. The methyl group lowers the melting point compared to unsubstituted glutaric anhydride, facilitating better mixing with liquid epoxy resins.

References

-

Sigma-Aldrich. (2024). 3-Methylglutaric anhydride Product Specification & MSDS. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77663, 3-Methylglutaric anhydride. Retrieved from

-

ChemicalBook. (2024). 3-Methylglutaric anhydride Properties and Synthesis. Retrieved from

-

Organic Syntheses. (1955).[4] Coll.[5][6] Vol. 3, p. 593; Vol. 29, p. 69. (General procedure for glutaric anhydride synthesis applicable to methyl derivatives). Retrieved from

-

ChemSrc. (2024). 3-Methylglutaric anhydride Physicochemical Data. Retrieved from

Sources

- 1. 3-METHYLGLUTARIC ANHYDRIDE | 4166-53-4 [chemicalbook.com]

- 2. 3-Methylglutaric anhydride 98 4166-53-4 [sigmaaldrich.com]

- 3. 3-Methylglutaric Anhydride | CAS#:4166-53-4 | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Dihydro-2H-pyran-2,6(3H)-dione(108-55-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. par.nsf.gov [par.nsf.gov]

Technical Whitepaper: Reactivity and Desymmetrization of the Lactone-Like Ring in 3-Methyldihydro-2H-pyran-2,6(3H)-dione

Executive Summary

3-Methyldihydro-2H-pyran-2,6(3H)-dione (CAS 31468-33-4), ubiquitously known as 3-methylglutaric anhydride , is a highly versatile prochiral electrophile. While structurally classified as a cyclic anhydride, its reactivity profile is frequently analyzed through the lens of lactone-like ring opening. In advanced organic synthesis and drug development, this molecule is prized for its susceptibility to nucleophilic acyl substitution, allowing it to be remodeled into complex chiral architectures. This guide provides an in-depth analysis of its physicochemical stability, catalytic desymmetrization pathways, and higher-order cycloaddition reactions, supported by self-validating experimental protocols.

Physicochemical Stability and Thermodynamic Profile

Before deploying 3-methylglutaric anhydride in synthetic workflows, understanding its baseline thermodynamic stability and degradation pathways is critical for maintaining experimental integrity.

Solid-State Hydrolysis

Like many cyclic anhydrides, 3-methylglutaric anhydride is moisture-sensitive and acts as a kinetic trap for water. Solid-state

Enthalpy of Formation

The thermodynamic driving force behind the ring-opening of 3-methylglutaric anhydride is dictated by its ring strain and standard molar enthalpy. Rigorous analyses utilizing differential scanning calorimetry (DSC) and Knudsen effusion methods have established the standard molar enthalpy of formation in both the crystalline and gas phases (2)[2]. This exothermicity guarantees that nucleophilic ring-opening is thermodynamically favorable, provided the activation barrier is lowered by appropriate catalysis.

Core Reactivity Pathways

The true value of 3-methylglutaric anhydride lies in its meso-like symmetry. Breaking this symmetry via stereocontrolled reactions yields highly functionalized chiral building blocks.

Catalytic Asymmetric Ring Opening (Desymmetrization)

The enantioselective ring-opening of 3-methylglutaric anhydride yields chiral hemiesters, which are critical precursors for complex natural products such as the antibiotic caprazamycin B (3)[3].

-

Enzymatic Catalysis: Lipases, particularly immobilized Candida antarctica Lipase B (CALB / Novozym 435), catalyze the asymmetric alcoholysis of the anhydride. The enzyme's chiral pocket selectively attacks one of the enantiotopic carbonyls, driving high enantiomeric excess (4)[4].

-

Organocatalysis: Cinchona alkaloids, such as hydroquinine, function as chiral nucleophiles and general bases. They promote asymmetric ring-opening to form

-lactones or hemiesters with excellent stereocontrol (>90% ee) (5)[5]. -

Bimetallic Catalysis: Cooperative bimetallic systems, such as dinuclear Schiff base complexes (e.g., Ni/La or Ni/Yb), utilize Lewis acid activation combined with Brønsted basicity to achieve desymmetrization with alcohols, yielding hemiesters in up to 99% yield (6)[6].

Annulation and Cycloaddition

Beyond simple solvolysis, the anhydride ring can be entirely remodeled. A prime example is the 1,3-azadiene-anhydride reaction. This chemoselective annulation transforms 3-methylglutaric anhydride into acid-tethered allylic 2-oxopiperidines bearing up to five contiguous stereocenters, serving as a powerful tool in medicinal chemistry (7)[7].

Caption: Core reactivity pathways of 3-methylglutaric anhydride.

Quantitative Data Summaries

The following table synthesizes the comparative efficacy of various catalytic systems used to desymmetrize 3-methylglutaric anhydride.

| Catalyst System | Nucleophile | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

| Lipase PS-30 / Novozym 435 | Methanol / Butanol | Enzymatic Desymmetrization | 85 - 95% | > 90% |

| Hydroquinine (Alkaloid) | Alcohols | Organocatalytic Ring Opening | ~ 70% | > 90% |

| Dinuclear Schiff Base (Ni/La) | Alcohols | Bimetallic Catalysis | 80 - 99% | 75 - 92% |

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each step.

Protocol 1: Enzymatic Desymmetrization of 3-Methylglutaric Anhydride

Objective: Synthesize optically pure 3-methylglutaric acid hemiester via biocatalysis.

-

Substrate Preparation: Dissolve 3-methylglutaric anhydride (100 mM) in anhydrous methyl tert-butyl ether (MTBE).

-

Causality: MTBE is selected because its moderate polarity completely dissolves the anhydride while preserving the hydration shell and conformational rigidity of the lipase, which is critical for stereorecognition.

-

-

Biocatalyst Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) and the acyl acceptor (methanol, 2:1 molar ratio).

-

Causality: A stoichiometric excess of methanol drives the equilibrium forward. Immobilization of the enzyme allows for heterogeneous catalysis, preventing emulsion formation.

-

-

Incubation & Kinetic Monitoring: Agitate the mixture at 25°C.

-

System Validation: The protocol is self-validating via real-time Thin Layer Chromatography (TLC). The reaction must not be quenched until TLC confirms >95% consumption of the anhydride, preventing the formation of inseparable anhydride/hemiester mixtures.

-

-

Product Isolation: Filter the mixture to recover the immobilized enzyme, followed by vacuum concentration of the filtrate.

-

Causality: Physical filtration stops the reaction instantly without the need for aqueous quenching, which could hydrolyze unreacted anhydride into the racemic acid.

-

-

Stereochemical Validation:

-

System Validation: The isolated hemiester must be subjected to chiral High-Performance Liquid Chromatography (HPLC). Achieving an enantiomeric excess (ee) of >90% validates both the structural integrity of the biocatalyst batch and the absence of background, non-catalyzed racemic solvolysis.

-

Caption: Self-validating workflow for the enzymatic desymmetrization of 3-methylglutaric anhydride.

Protocol 2: 1,3-Azadiene-Anhydride Annulation

Objective: Construct functionalized 2-oxopiperidines via chemoselective cycloaddition.

-

Reagent Mixing: Combine 3-methylglutaric anhydride and the target 1,3-azadiene in a strictly non-nucleophilic solvent (e.g., anhydrous toluene).

-

Causality: A non-nucleophilic solvent is mandatory to prevent premature solvolytic ring-opening of the anhydride before the cycloaddition can occur.

-

-

Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere.

-

Causality: Thermal activation provides the necessary energy to overcome the transition state barrier of the annulation, driving the chemoselective attack of the azadiene nitrogen on the anhydride carbonyl.

-

-

Isolation and Diastereomeric Verification: Purify the resulting acid-tethered allylic 2-oxopiperidine via flash column chromatography.

-

System Validation: The protocol is validated post-isolation using 1D and 2D

H NMR spectroscopy. The coupling constants (

-

References

-

[1] Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation. PubMed (NIH).

-

[2] Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides. SciELO México.

-

[3] Studies on catalytic enantioselective total synthesis of caprazamycin B: construction of the western zone. PubMed (NIH).

-

[6] Recent advances in cooperative bimetallic asymmetric catalysis: dinuclear Schiff base complexes. Chemical Communications (RSC).

-

[4] CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE. ResearchGate.

-

[5] Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews (ACS).

-

[7] Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Advances.

Sources

- 1. Monitoring a simple hydrolysis process in an organic solid by observing methyl group rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standard molar enthalpies of formation of 3-methylglutaric and 3,3-dimethylglutaric anhydrides [scielo.org.mx]

- 3. Studies on catalytic enantioselective total synthesis of caprazamycin B: construction of the western zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in cooperative bimetallic asymmetric catalysis: dinuclear Schiff base complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47587E [pubs.rsc.org]

- 7. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Stereochemical Dynamics and Desymmetrization of 3-Methyldihydro-2H-pyran-2,6(3H)-dione: A Technical Guide

Executive Summary

In the realm of asymmetric synthesis and drug development, 3-methyldihydro-2H-pyran-2,6(3H)-dione (universally referred to in synthetic literature as 3-methylglutaric anhydride ) occupies a critical position. Structurally, it is a six-membered cyclic anhydride serving as a foundational building block for complex polyketides, macrolides, and commercial active pharmaceutical ingredients (APIs). However, its synthetic utility is rooted in a fundamental stereochemical paradox: despite being a precursor for chiral therapeutics, the molecule itself is entirely achiral.

This whitepaper provides an in-depth technical analysis of the stereochemical dynamics of 3-methylglutaric anhydride, exploring the principles of prochirality, the mechanistic rationale behind its desymmetrization, and field-proven protocols for its enantioselective functionalization.

The Principle of Prochirality and Enantiotopic Differentiation

To understand the reactivity of 3-methylglutaric anhydride, one must first analyze its symmetry. The molecule possesses a plane of symmetry (

However, the C3 position is prochiral . The two carbonyl groups at the C2 and C6 positions are enantiotopic . If a nucleophile attacks the anhydride without chiral bias, it will attack either carbonyl with equal probability, yielding a racemic mixture. The cornerstone of utilizing this molecule lies in desymmetrization —employing a chiral catalyst to differentiate between the Re and Si faces of the enantiotopic carbonyls.

When a chiral catalyst (such as an enzyme or a transition-metal complex) binds the anhydride, it forms diastereomeric transition states. The difference in activation energy (

Logical pathway of enantioselective desymmetrization of 3-methylglutaric anhydride.

Quantitative Analysis of Desymmetrization Workflows

The pharmaceutical industry relies on various catalytic strategies to desymmetrize 3-methylglutaric anhydride, each tailored to specific downstream targets. The table below summarizes the quantitative data of the most prominent methodologies utilized in total synthesis campaigns.

| Catalyst System | Nucleophile | Target Product | Yield | Enantioselectivity | Downstream Application |

| Lipase PS-30 "Amano" | n-Propanol | (R)-Propyl 5-hydroxy-3-methylpentanoate | ~98% (2 steps) | 85 - 92% ee | (+)-Neopeltolide[3] |

| (S)-Ni2-(Schiff base) | Methanol | Chiral hemiester | >80% | >90% ee | Caprazamycin B[2] |

| Biocatalytic (Lipase) | Methanol | Chiral monoester | High | 97:3 er | Apratoxin A[4] |

Experimental Methodology: Biocatalytic Desymmetrization

To bridge theory and practice, the following section details a robust, self-validating experimental workflow for the biocatalytic desymmetrization of 3-methylglutaric anhydride using Lipase PS-30, a critical step in the total synthesis of the marine macrolide (+)-neopeltolide[3].

Step-by-Step Protocol & Mechanistic Causality

1. Solubilization

-

Action: Dissolve 3-methylglutaric anhydride (180 mmol) in diisopropyl ether (1.8 L) at 23 °C.

-

Causality: Diisopropyl ether is explicitly chosen as a non-polar, aprotic solvent. It minimizes spontaneous, non-catalyzed background solvolysis of the highly reactive anhydride, ensuring that the ring-opening is strictly mediated by the chiral active site of the enzyme.

2. Enzyme Addition & Biocatalysis

-

Action: Add immobilized PS-30 "Amano" Lipase (50 g) and n-propanol (361 mmol). Stir continuously for 30 hours.

-

Causality: Immobilization of the lipase enhances its structural stability in organic solvents and prevents aggregation. n-Propanol acts as the nucleophile; its primary hydroxyl group is sterically unhindered, allowing efficient access to the enzyme-substrate complex for stereoselective attack.

3. Filtration

-

Action: Filter the reaction mixture through a Celite pad and concentrate the filtrate.

-

Causality: Because the immobilized enzyme is heterogeneous, Celite filtration provides a rapid physical separation of the catalyst from the product, preventing downstream emulsion formation and allowing potential catalyst recycling.

4. Base Extraction (Self-Validation Step)

-

Action: Resuspend the concentrated residue in saturated aqueous NaHCO₃ and wash with diethyl ether (Et₂O).

-

Causality: This step makes the protocol self-validating. The desired product is a hemiester containing a free carboxylic acid. The mild base (NaHCO₃) deprotonates the acid, partitioning the product into the aqueous layer as a water-soluble sodium salt. If the reaction failed, unreacted anhydride remains neutral (or hydrolyzes to the diacid) and is separated accordingly. Neutral impurities remain in the Et₂O layer and are discarded.

5. Acidification & Organic Recovery

-

Action: Acidify the aqueous layer with 6 M HCl and extract with Et₂O. Dry the organic extracts over Na₂SO₄ and concentrate in vacuo.

-

Causality: Lowering the pH protonates the carboxylate back to its lipophilic free-acid form, driving it into the organic phase for final recovery. The resulting colorless oil typically exhibits an enantiomeric excess of 85–92%[3].

Experimental workflow for biocatalytic desymmetrization of 3-methylglutaric anhydride.

Downstream Applications in Drug Development

The ability to reliably desymmetrize this compound has unlocked highly convergent pathways for complex drug targets:

-

Caprazamycin B: Transition-metal catalysis using an (S)-Ni2-(Schiff base) complex allowed the construction of the western zone of this potent anti-tuberculosis agent[2].

-

Apratoxin Polyketides: Enzymatic desymmetrization established the critical C37 methyl stereocenter, enabling a highly concise 9-step synthesis of the Apratoxin A polyketide fragment, a compound noted for its profound cytotoxicity against cancer cell lines[4].

By mastering the stereochemical dynamics of this achiral precursor, synthetic chemists can bypass lengthy chiral-pool syntheses, relying instead on the elegant precision of catalytic desymmetrization.

References

-

Title: 3-ETHYL-3-METHYLGLUTARIC ANHYDRIDE (Stereochemistry Record) Source: Global Substance Registration System (GSRS) - NIH URL: [Link]

-

Title: Enantioselective total synthesis of macrolide (+)-neopeltolide Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Studies on Catalytic Enantioselective Total Synthesis of Caprazamycin B: Construction of the Western Zone Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: A concise 9-step synthesis of the Apratoxin polyketide fragment Source: ChemRxiv URL: [Link]

Sources

Technical Guide: 3-Methyldihydro-2H-pyran-2,6(3H)-dione (3-Methylglutaric Anhydride)

Executive Summary

3-Methyldihydro-2H-pyran-2,6(3H)-dione , commonly known as 3-methylglutaric anhydride (3-MGA) , is a cyclic anhydride of critical importance in asymmetric synthesis and polymer chemistry. Unlike simple succinic or glutaric anhydrides, the presence of a methyl group at the C3 position breaks the symmetry of the glutaric backbone, creating a prochiral center .

This structural feature makes 3-MGA a high-value scaffold for desymmetrization reactions , allowing researchers to generate enantiomerically pure hemiesters and hemiamides—key intermediates in the synthesis of complex pharmaceutical agents (e.g., glutarimides, functionalized piperidines). Additionally, its low melting point and reactivity profile make it a specialized curing agent for high-performance epoxy resins and a monomer for biodegradable polyesters.

Part 1: Chemical Architecture & Synthesis

Structural Identity

-

IUPAC Name: this compound[1]

-

Common Name: 3-Methylglutaric anhydride[2]

-

CAS Number: 10218-02-7 (Racemic)

-

Molecular Formula: C₆H₈O₃[1]

-

Molecular Weight: 128.13 g/mol

-

Physical State: Low-melting solid (mp 46°C) or semi-solid; hygroscopic.

Synthetic Pathway

The industrial and laboratory standard for synthesizing 3-MGA involves the dehydration of 3-methylglutaric acid. While thermal dehydration is possible, chemical dehydration using acetic anhydride or acetyl chloride is preferred to prevent polymerization and ensure high purity.

Reaction Logic: The thermodynamic drive for 6-membered ring formation is strong, but the reaction must be conducted under anhydrous conditions to prevent hydrolysis back to the diacid.

Part 2: Asymmetric Desymmetrization (The Research Core)

The most potent application of 3-MGA in drug discovery is desymmetrization . Because the molecule is a meso-anhydride (or prochiral in its symmetric conformation), opening the ring with a nucleophile (alcohol or amine) in the presence of a chiral catalyst yields a product with a defined stereocenter.

Enzymatic Desymmetrization

Lipases, particularly Candida antarctica Lipase B (CAL-B) , are the gold standard for this transformation. They distinguish between the two enantiotopic carbonyl groups based on steric fit within the enzyme's active site.

-

Mechanism: The serine residue in the lipase active site attacks one carbonyl preferentially, forming an acyl-enzyme intermediate. The alcohol nucleophile (e.g., methanol) then displaces the enzyme, releasing the chiral hemiester.

-

Selectivity: Often yields >95% enantiomeric excess (ee).

Organocatalytic Approaches

Synthetic small molecules, such as Cinchona alkaloids (e.g., quinidine derivatives), act via general base catalysis. The catalyst activates the nucleophile (alcohol) and simultaneously directs its attack via hydrogen bonding to the anhydride oxygens.[3]

Part 3: Pharmaceutical & Material Applications[2][4]

Pharmaceutical Scaffolds

The derivatives of 3-MGA are ubiquitous in medicinal chemistry, particularly for CNS-active agents.

| Derivative Class | Application | Mechanism of Action |

| 3-Methylglutarimides | Anticonvulsants / CNS Stimulants | Structural analogs to Bemegride; act as GABA antagonists or modulators. |

| Functionalized Piperidines | Peptidomimetics | Reaction with 1,3-azadienes yields 2-oxopiperidines with multiple stereocenters [4]. |

| Chiral Hemiesters | Statin Precursors | The resolved hemiester provides the chiral methyl synthon for polyketide synthesis. |

Polymer Engineering

-

Epoxy Curing: 3-MGA is used as a liquid anhydride hardener. It provides longer pot life compared to amine hardeners and results in cured resins with superior thermal stability and electrical insulation properties.[4]

-

Biodegradable Polyesters: Ring-Opening Polymerization (ROP) of 3-MGA with epoxides or in combination with lactides yields polyesters with tunable degradation rates. The methyl side chain disrupts crystallinity, allowing for more flexible, amorphous polymers compared to standard polyglutarates.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Methylglutaric Anhydride

Target: Isolation of high-purity anhydride from acid precursor.

Reagents:

-

3-Methylglutaric acid (50 g, 0.34 mol)

-

Acetic anhydride (100 mL, excess)

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube (Critical: Moisture excludes the thermodynamic product).

-

Dehydration: Add 3-methylglutaric acid and acetic anhydride. Heat the mixture to gentle reflux (approx. 140°C bath temp) for 2 hours.

-

Distillation (Step 1): Replace the condenser with a short-path distillation head. Distill off the acetic acid and excess acetic anhydride at atmospheric pressure (118°C - 140°C).

-

Vacuum Distillation (Step 2): Connect to a vacuum pump (approx. 10-15 mmHg). Collect the fraction boiling at 180-182°C (at 25 mmHg) or equivalent reduced temperature.

-

Crystallization: The distillate will solidify upon cooling (mp 46°C). Store in a desiccator.

Protocol B: Enzymatic Desymmetrization (Standardized)

Target: Synthesis of (R)-3-methylglutaric acid monomethyl ester.

Reagents:

-

3-Methylglutaric anhydride (1.0 eq)

-

Methanol (10.0 eq)

-

Immobilized CAL-B (Novozym 435, 10-20 wt% relative to substrate)

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Methodology:

-

Dissolution: Dissolve 3-MGA in MTBE (0.1 M concentration).

-

Initiation: Add Methanol and CAL-B beads.

-

Incubation: Shake at 25°C (orbital shaker, 200 rpm). Monitor reaction via GC or HPLC.

-

Note: Do not heat above 40°C to prevent non-enzymatic (racemic) background hydrolysis.

-

-

Termination: Filter off the enzyme beads (enzyme can be recycled).

-

Purification: Evaporate solvent. The unreacted anhydride (if any) can be removed by washing an ethereal solution with rapid, cold bicarbonate extraction (though conversion is usually quantitative).

References

-

Organic Syntheses. "β-Methylglutaric Anhydride." Org.[5] Synth.1955 , 35, 78. Link

-

Journal of the American Chemical Society. "Rhodium-Catalyzed Enantioselective Desymmetrization of meso-3,5-Dimethyl Glutaric Anhydride." J. Am. Chem. Soc.2007 , 129, 30, 9284–9285. Link

-

Brandeis University / JACS. "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids." J. Am. Chem. Soc.2000 , 122, 39, 9542–9543. Link

-

National Institutes of Health (PMC). "Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines." Chem Sci.2016 , 7, 6245–6250. Link

-

Sigma-Aldrich. "3-Methylglutaric anhydride Product Specification & Properties." Link

-

Polymer Innovation. "Epoxy Curing Agents – Anhydrides." Polymer Innovation Blog, 2022 . Link

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Biological potential of 3-methyldihydro-2H-pyran-2,6(3H)-dione scaffold

The 3-Methyldihydro-2H-pyran-2,6(3H)-dione scaffold (commonly referred to as Methylglutaric Anhydride ) represents a critical "masked" dicarboxylic acid platform in medicinal chemistry. While often encountered as a metabolic intermediate or a reactive monomer, its primary value in drug development lies in its utility as a chiral progenitor and a pharmacophore core for glutarimide-based therapeutics.

This technical guide dissects the biological potential, synthetic utility, and experimental handling of this scaffold, distinguishing between its isomeric forms and their respective roles in oncology, neurology, and infectious disease research.

PART 1: STRUCTURAL DEFINITION & CHEMICAL LOGIC

1.1 The Scaffold Identity Crisis

Precise nomenclature is vital for this scaffold as it dictates the stereochemical strategy (Desymmetrization vs. Kinetic Resolution).

-

Common Name:

-Methylglutaric anhydride (or 2-methylglutaric anhydride). -

Isomeric Partner: 4-methyldihydro-2H-pyran-2,6(3H)-dione (commonly

-Methylglutaric anhydride or "3-methylglutaric anhydride" in symmetric contexts).

| Feature | 3-Methyl Scaffold ( | 4-Methyl Scaffold ( |

| Chirality | Chiral (Racemic) | Achiral (Meso) |

| Primary Utility | Kinetic Resolution / Enolate Chemistry | Desymmetrization (High Value) |

| Target Drugs | Glutarimide Anticonvulsants | HMG-CoA Inhibitors, Macrolides |

| CAS Registry | 31468-33-4 | 4166-53-4 |

Editorial Note: While the user specified the 3-methyldihydro (alpha) nomenclature, this guide addresses the Methylglutaric Anhydride Platform holistically, as the

1.2 The "Warhead" Mechanism

Biologically, this scaffold acts as a soft electrophile . The cyclic anhydride ring is strained and highly reactive toward nucleophiles (amines, alcohols, thiols).

-

In Vivo Toxicity (Acylation): In metabolic disorders like Methylglutaric Aciduria , the anhydride accumulates and non-enzymatically acylates protein lysine residues (N-

-amino groups). This "3MGCylation" alters protein function and is a mechanism of cellular toxicity. -

Drug Design (Glutarimides): In medicinal chemistry, the anhydride is reacted with amines and cyclized to form Glutarimides (piperidine-2,6-diones). This motif is bioisosteric to hydantoins and barbiturates, granting it access to CNS targets (e.g., GABA receptors, Glutamate receptors).

PART 2: PHARMACOLOGICAL APPLICATIONS[3]

2.1 Glutarimide Anticonvulsants & Immunomodulators

The 3-methylglutaric anhydride scaffold is the direct precursor to 3-methylglutarimides .

-

Mechanism: These derivatives modulate neuronal excitability. The lipophilic methyl group facilitates Blood-Brain Barrier (BBB) penetration.

-

Structure-Activity Relationship (SAR): Substitution at the C3/C4 position dictates selectivity between anticonvulsant activity (ethosuximide-like) and sedative activity (thalidomide-like).

2.2 The "Chiral Hub": HMG-CoA Reductase Inhibitors

The symmetric (

-

Concept: A meso-anhydride is opened by a chiral alcohol or enzyme to yield a single enantiomer of the hemiester with >99% ee.

-

Application: This generates the chiral C-Me center required for the side chains of statins and polyketide antibiotics (e.g., Caprazamycin B , Apratoxin ).

2.3 Tyrosine Decarboxylase Inhibition

Recent studies utilize the anhydride to synthesize hydrazide derivatives that inhibit Tyrosine Decarboxylase, a target for modulating biogenic amine levels in bacterial infections.

PART 3: VISUALIZATION OF MECHANISMS

3.1 Pathway: Catalytic Desymmetrization vs. Kinetic Resolution

The following diagram illustrates how the scaffold is processed to yield high-value chiral drugs.

Caption: Divergent synthetic pathways for Methylglutaric Anhydride scaffolds. The symmetric (Meso) pathway offers 100% theoretical yield of chiral synthons.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of 3-Methylglutarimide (Anticonvulsant Scaffold)

Objective: Convert this compound into a bioactive glutarimide via condensation with an amine.

Reagents:

-

Primary Amine (e.g., Benzylamine, 1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv)

-

Acetyl Chloride (AcCl) or HMDS (for cyclization)

-

Solvent: Toluene or DMF

Workflow:

-

Ring Opening (Amidation):

-

Dissolve anhydride in dry Toluene under

. -

Add Primary Amine dropwise at 0°C.

-

Stir at RT for 2 hours. Observation: Formation of a white precipitate (hemi-amide acid).

-

-

Cyclization (Imide Formation):

-

Add Acetyl Chloride (2.0 equiv) or reflux with HMDS/ZnCl

. -

Heat to reflux (110°C) for 4–6 hours.

-

Monitor via TLC (disappearance of acid spot, appearance of less polar imide).

-

-

Purification:

-

Wash with NaHCO

(sat.) to remove unreacted acid. -

Recrystallize from EtOH/Water.

-

Validation:

-

IR Spectroscopy: Look for split carbonyl peaks characteristic of imides (

1720 cm -

NMR: Verify the integrity of the methyl group doublet (

1.0 ppm) and the disappearance of the carboxylic acid proton.

Protocol B: Enzymatic Desymmetrization (For Symmetric Scaffold)

Objective: Generate a chiral hemiester for natural product synthesis.

Reagents:

-

4-Methyldihydro-2H-pyran-2,6(3H)-dione (Meso substrate)

-

Anhydrous MeOH (10 equiv)

-

Lipase PS (Amano) or Cinchona Alkaloid catalyst

-

Solvent: MTBE or Diisopropyl ether

Workflow:

-

Suspend the anhydride in MTBE.

-

Add the catalyst (Lipase PS immobilized on Celite).

-

Add MeOH slowly at -10°C to 0°C (Low temp enhances enantioselectivity).

-

Stir for 24–48 hours.

-

Workup: Filter off the enzyme. Evaporate solvent.

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC.

PART 5: REFERENCES

-

ChemicalBook. (2025). 3-Methylglutaric Anhydride Properties and Applications. Retrieved from

-

Gopinath, P., Watanabe, T., & Shibasaki, M. (2012). Studies on Catalytic Enantioselective Total Synthesis of Caprazamycin B: Construction of the Western Zone. The Journal of Organic Chemistry. Retrieved from

-

Sigma-Aldrich. (2025). 3-Methylglutaric anhydride Product Information. Retrieved from

-

PubChem. (2025).[4] 3-Ethyl-3-methylglutaric anhydride Compound Summary. Retrieved from

-

Abe, H., et al. (2017).[5] Catalytic Asymmetric Total Synthesis and Stereochemical Revision of Leucinostatin A. Chemistry - A European Journal. Retrieved from

-

Pucci, S., et al. (2019). 3-Methylglutaric acid in energy metabolism and toxicity. Molecular Genetics and Metabolism. Retrieved from

Sources

- 1. 65237-17-4,5,6-Dibromoisobenzofuran-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3-Ethyl-3-methylglutaric anhydride | C8H12O3 | CID 81433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Catalytic Asymmetric Total Synthesis and Stereochemical Revision of Leucinostatin A: A Modulator of Tumor-Stroma Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Experimental Protocol for the Synthesis of 3-Methyldihydro-2H-pyran-2,6(3H)-dione

Executive Summary

3-Methyldihydro-2H-pyran-2,6(3H)-dione (systematically known as 2-methylglutaric anhydride) is a critical cyclic anhydride intermediate utilized in advanced organic synthesis. It serves as the foundational building block for eco-friendly aprotic polar solvents like 1[1], biodegradable high-molecular-weight aliphatic polyesters[2], and complex natural products such as the marine antibiotic 3[3].

This application note provides a highly efficient, scalable, and self-validating protocol for its synthesis via the thermal dehydration of 2-methylglutaric acid[4].

Mechanistic Rationale & Experimental Design

The synthesis relies on an intramolecular cyclization driven by dehydration. Understanding the causality behind the reagent and condition selection is paramount for successful execution and scale-up:

-

Choice of Dehydrating Agent: Acetic anhydride is selected over harsher reagents like thionyl chloride or acetyl chloride. This prevents the generation of corrosive HCl gas, which can complicate scale-up and degrade sensitive reactor linings. Acetic anhydride acts as both the solvent and the reactant, driving the equilibrium toward the cyclic anhydride by forming acetic acid as a byproduct[5].

-

Thermodynamic Control: Refluxing at 140 °C provides the necessary kinetic energy for the formation of the stable 6-membered pyran-2,6-dione ring. Using an excess of acetic anhydride maintains a dilute environment, which suppresses intermolecular esterification (oligomerization)[6].

-

Purification Strategy: Cyclic anhydrides are highly susceptible to hydrolysis from atmospheric moisture. Therefore, aqueous workups are strictly avoided. Purification is achieved entirely via vacuum distillation, ensuring the integrity of the moisture-sensitive product[5].

Quantitative Data: Reagents & Reaction Parameters

Table 1: Reagent Equivalents and Physicochemical Properties

| Reagent / Product | Role | MW ( g/mol ) | Equivalents | Amount | Boiling Point |

| 2-Methylglutaric Acid | Starting Material | 146.14 | 1.0 eq | 100.0 g | N/A (Solid) |

| Acetic Anhydride | Reagent / Solvent | 102.09 | 3.0 eq | 208.0 g | 139.8 °C |

| This compound | Target Product | 128.13 | Theoretical | 87.6 g | 120 °C (at 310 Pa) |

Step-by-Step Experimental Protocol

Figure 1: Workflow for the synthesis of this compound.

Phase 1: Reaction Setup

-

Equip an oven-dried, 500 mL round-bottom flask with a PTFE-coated magnetic stir bar.

-

Attach a reflux condenser fitted with a calcium chloride (CaCl₂) drying tube to the top to strictly exclude atmospheric moisture.

-

Charge the flask with 100.0 g (0.68 mol) of pure 2-methylglutaric acid.

-

Add 208.0 g (2.04 mol, ~3.0 equiv) of acetic anhydride to the flask. Ensure the diacid is fully suspended in the liquid.

Phase 2: Reflux & Dehydration

-

Submerge the flask in a controlled oil bath or heating mantle.

-

Heat the reaction mixture to a gentle reflux (internal temperature ~140 °C).

-

Maintain reflux with continuous stirring for 7 hours [5].

-

Causality Note: This specific duration ensures complete thermodynamic conversion. Premature termination leaves unreacted diacid, which can co-distill and severely contaminate the final product[6].

-

Phase 3: Volatile Removal

-

Cool the reaction mixture to room temperature.

-

Replace the reflux condenser with a short-path distillation head connected to a vacuum pump equipped with a cold trap.

-

Evaporate the excess acetic anhydride and the byproduct acetic acid under moderate vacuum (50–100 mbar) at an oil bath temperature of 60–80 °C. The resulting crude material will appear as a viscous, pale-yellow oil.

Phase 4: Fractional Vacuum Distillation

-

Increase the vacuum strength to approximately 310 Pa (2.3 Torr).

-

Gradually raise the oil bath temperature. Discard any initial low-boiling fore-run.

-

Collect the main fraction distilling precisely at 120 °C [5].

-

The product, this compound, is isolated as a clear oil that solidifies into a white solid upon cooling to room temperature. Expected yield is approximately 92.2% (80.8 g)[6].

Self-Validating System: Analytical Quality Control

To ensure the protocol acts as a self-validating system, the product must be analyzed immediately to confirm the absolute absence of the diacid precursor.

Table 2: Analytical Validation Parameters

| Analytical Method | Target Observation (Success) | Failure Indicator (Incomplete Reaction) |

| FTIR Spectroscopy | Sharp asymmetric & symmetric C=O stretches at ~1810 cm⁻¹ and ~1760 cm⁻¹. | Presence of a broad O-H stretch (2500–3300 cm⁻¹) indicates unreacted diacid or hydrolysis. |

| ¹H NMR (CDCl₃) | Distinct multiplet for the C3 methine proton; absence of acidic COOH protons. | Broad singlet >10 ppm indicates residual carboxylic acid protons. |

| Physical State | White solid / clear oil (moisture-free). | Gummy or sticky residue indicates acetic acid contamination. |

Troubleshooting & Storage

-

Incomplete Cyclization / Low Yield: If the yield is significantly lower than 90% or the product is gummy, it indicates incomplete removal of acetic acid or atmospheric moisture ingress during distillation[7]. Ensure the drying tube is freshly packed and the vacuum system is entirely leak-free.

-

Storage Requirements: The anhydride ring is highly susceptible to nucleophilic attack by water. Store the final product in a tightly sealed desiccator under an inert atmosphere (argon or nitrogen) at 4 °C to prevent slow hydrolysis back to 2-methylglutaric acid[4].

References

-

US Patent 9,392,785 B2 / US20140221211A1 - Use of esteramides as solvents, novel esteramides and process for preparing esteramides. Google Patents. 6

-

Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate . RSC Publishing. 1

-

An Efficient Synthetic Method for (±)-Malyngolide and Its Optical Resolution . Oxford Academic / Bioscience, Biotechnology, and Biochemistry. 3

-

2-Methylglutaronitrile (Hydrolysis and Cyclization Pathways) . Wikipedia. 4

-

A Comparative Analysis of Synthetic Routes to Methyl 4-methyl-5-oxopentanoate . BenchChem. 7

Sources

- 1. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 2-Methylglutaronitrile - Wikipedia [en.wikipedia.org]

- 5. US20140221211A1 - Use of esteramides as solvents, novel esteramides and process for preparing esteramides - Google Patents [patents.google.com]

- 6. US9392785B2 - Use of esteramides as solvents, novel esteramides and process for preparing esteramides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of 3-Methyldihydro-2H-pyran-2,6(3H)-dione in Organic Synthesis

This guide outlines the strategic application of 3-methyldihydro-2H-pyran-2,6(3H)-dione , chemically known as 2-methylglutaric anhydride .

Executive Summary & Compound Identity

This compound (CAS: 31468-33-4) is the IUPAC designation for 2-methylglutaric anhydride . It is a cyclic anhydride derived from 2-methylglutaric acid. Unlike its symmetric isomer (3-methylglutaric anhydride), this molecule is unsymmetrical and chiral (typically supplied as a racemate).

This structural asymmetry presents both a challenge and an opportunity:

-

The Challenge: Nucleophilic attack can occur at two distinct carbonyl sites (C2 or C6), leading to regioisomeric mixtures.

-

The Opportunity: Controlled regioselective ring opening allows for the precise synthesis of

-methyl or

Critical Nomenclature Alert

Researchers must distinguish between the two common isomers to avoid synthetic errors:

| Common Name | IUPAC Name | Structure | Symmetry |

|---|---|---|---|

| 2-Methylglutaric Anhydride | This compound | Methyl group at C3 of ring | Unsymmetric (Chiral) |

| 3-Methylglutaric Anhydride | 4-methyldihydro-2H-pyran-2,6(3H)-dione | Methyl group at C4 of ring | Symmetric (Achiral/Meso) |

This guide focuses exclusively on the unsymmetric 2-methylglutaric anhydride (CAS 31468-33-4).

Core Reactivity: The Regioselectivity Problem

The primary utility of this compound lies in its ring-opening reactions with nucleophiles (alcohols, amines). The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation .

Mechanistic Pathway

The methyl group at C3 (adjacent to the C2 carbonyl) creates a steric clash that disfavors nucleophilic attack at C2. Consequently, attack predominantly occurs at the less hindered C6 carbonyl .

-

Path A (Major): Attack at C6

Bond cleavage at O1-C6 -

Path B (Minor): Attack at C2

Bond cleavage at O1-C2

Visualization: Regioselective Divergence

Caption: Steric control favors nucleophilic attack at the C6 position, yielding the gamma-methyl isomer as the major product.

Detailed Application Protocols

Protocol A: Regioselective Methanolysis (Synthesis of Hemiesters)

Objective: To synthesize methyl 4-methylglutarate (monomethyl ester) with high regioselectivity. Application: Precursor for 4-methyl-substituted lactones or amino acids.

Materials:

-

2-Methylglutaric anhydride (1.0 eq)

-

Methanol (anhydrous, 10.0 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) or Lipase (for enzymatic route)

-

Solvent: Toluene or Dichloromethane (DCM)

Methodology (Chemical Control):

-

Dissolution: Dissolve 10 mmol of 2-methylglutaric anhydride in 20 mL of anhydrous toluene under

atmosphere. -

Addition: Cool the solution to 0°C to maximize kinetic control. Add methanol (100 mmol) dropwise.

-

Catalysis: Add DMAP (0.5 mmol). The base activates the alcohol, enhancing nucleophilicity but also sensitivity to steric bulk.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) overnight.

-

Workup: Evaporate excess methanol and solvent. Dissolve residue in EtOAc, wash with 1M HCl (to remove DMAP) and brine. Dry over

. -

Result: The crude mixture typically contains an 85:15 to 90:10 ratio of the 4-methyl isomer (ester at C1, acid at C5) vs. the 2-methyl isomer.

-

Note: Regioisomers can often be separated by flash chromatography due to the difference in polarity caused by the shielding of the free acid in the 2-methyl isomer.

-

Methodology (Enzymatic Control - High Specificity):

-

Reference: Lipase B from Candida antarctica (CALB) has shown excellent regioselectivity for the less hindered carbonyl.

-

Suspend immobilized CALB (Novozym 435, 20 mg/mmol) in a solution of anhydride in diisopropyl ether.

-

Add 1.0 eq of Methanol.

-

Shake at 25°C. The enzyme pocket strictly excludes the hindered C2 attack.

-

Yield: >95% regioselectivity for the 4-methyl hemiester.

Protocol B: Synthesis of Functionalized Glutarimides

Objective: Synthesis of 3-methylglutarimide derivatives (scaffolds for anticonvulsant drugs). Mechanism: Amidation followed by thermal or chemical dehydration.

Materials:

-

Primary Amine (

) -

Acetic Anhydride (

) and Sodium Acetate (

Step-by-Step Protocol:

-

Ring Opening (Amidation):

-

Dissolve anhydride (10 mmol) in THF (30 mL).

-

Add amine (10 mmol) dropwise at RT. The reaction is exothermic.

-

Stir for 2 hours. The anhydride is fully converted to the hemiamide (mixture of regioisomers).

-

Note: Isolation of the hemiamide is optional; the mixture can be carried forward because both regioisomers cyclize to the same imide.

-

-

Cyclization (Imide Formation):

-

Concentrate the THF solution to dryness.

-

Add Acetic Anhydride (5 mL) and NaOAc (5 mmol).

-

Heat to reflux (100-110°C) for 3-5 hours.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the hemiamide peak and appearance of the less polar imide.

-

-

Purification:

-

Quench with ice water. Neutralize with saturated

. -

Extract with EtOAc.[7]

-

Recrystallize from EtOH/Water or purify via column chromatography.

-

Data Summary: Regioselectivity in Nucleophilic Attack

| Nucleophile | Conditions | Major Product (Isomer) | Selectivity Ratio (Approx) |

|---|---|---|---|

| Methanol | Reflux (Thermal) | 4-Methyl (Gamma) | 3:1 |

| Methanol | 0°C, DMAP (Kinetic) | 4-Methyl (Gamma) | 9:1 |

| Methanol | CALB Lipase | 4-Methyl (Gamma) | >19:1 |

| Benzylamine | RT, THF | 4-Methyl (Gamma) | 4:1 |

Troubleshooting & Optimization

Controlling Moisture Sensitivity

Like all anhydrides, 2-methylglutaric anhydride hydrolyzes to the diacid (2-methylglutaric acid) in the presence of water.

-

Symptom: Appearance of a broad OH stretch (2500-3300 cm⁻¹) in IR and loss of double carbonyl peaks (1760/1800 cm⁻¹).

-

Prevention: Store under inert gas in a desiccator. Re-distill or recrystallize (mp ~40-46°C) if hydrolysis >5% is detected.

Enhancing Regioselectivity via "Bulky" Nucleophiles

If the 2-methyl (minor) isomer is desired, direct synthesis is difficult. However, selectivity for the major (4-methyl) isomer can be improved by increasing the steric bulk of the nucleophile (e.g., using t-Butanol instead of Methanol).

-

Rule of Thumb: The larger the nucleophile, the more it avoids the C2 position (adjacent to the methyl group).

References

-

Sigma-Aldrich. Product Specification: 3-Methylglutaric anhydride (CAS 4166-53-4) vs. 2-Methylglutaric anhydride derivatives.Link

-

BenchChem. A Comparative Analysis of Synthetic Routes to Methyl 4-methyl-5-oxopentanoate. (Discusses regioselective methanolysis). Link

-

Royal Society of Chemistry. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino). (Details the synthesis of green solvents from 2-methylglutaric anhydride). Link

-

Ozegowski, R., et al. Lipase-catalyzed conversion of (±)-2-methylglutaric anhydride into (S)-2-methyl- and (R)-4-methyl-δ-valerolactone.[3][4]Liebigs Ann. Chem., 1995.[2] (Seminal work on enzymatic resolution).

-

Accela ChemBio. Product Data: this compound (CAS 31468-33-4).[8][9]Link

Sources

- 1. 2-Methylglutaronitrile - Wikipedia [en.wikipedia.org]

- 2. epdf.pub [epdf.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst [mdpi.com]

- 8. 65237-17-4,5,6-Dibromoisobenzofuran-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 31468-33-4|this compound|BLD Pharm [bldpharm.com]

The Versatile Synthon: Application of 3-Methyldihydro-2H-pyran-2,6(3H)-dione in the Synthesis of Heterocyclic Compounds

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methyldihydro-2H-pyran-2,6(3H)-dione, a derivative of glutaric anhydride, has emerged as a versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the two electrophilic carbonyl centers and the stereocenter at the 3-position, provides a gateway to a multitude of nitrogen- and oxygen-containing heterocycles, many of which form the core of medicinally important scaffolds.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, and offer insights into the causality behind experimental choices.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the susceptibility of its carbonyl groups to nucleophilic attack. The anhydride linkage makes it more reactive than the corresponding dicarboxylic acid. Nucleophilic attack can occur at either of the two carbonyl carbons, leading to ring-opening and the formation of a functionalized pentanoic acid derivative. This intermediate can then undergo subsequent intramolecular cyclization to form various heterocyclic rings. The methyl group at the 3-position introduces a chiral center, which can influence the stereochemical outcome of the reactions, making it a valuable precursor for the synthesis of enantiomerically enriched compounds.

I. Synthesis of Piperidine-Containing Heterocycles

The piperidine motif is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products. This compound serves as an excellent precursor for the construction of functionalized piperidine-2,6-diones and 2-oxopiperidines.

A. Synthesis of N-Substituted 5-Methylpiperidine-2,6-diones

The reaction of this compound with primary amines provides a straightforward route to N-substituted 5-methylpiperidine-2,6-diones. This transformation proceeds via a two-step sequence involving initial nucleophilic attack of the amine on one of the carbonyl groups, followed by an intramolecular cyclization.

Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the opening of the pyran ring to form a 4-methyl-5-oxopentanoic acid amide intermediate. Subsequent heating promotes the intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid, followed by dehydration to yield the six-membered piperidine-2,6-dione ring.

Figure 1. General reaction scheme for the synthesis of N-substituted 5-methylpiperidine-2,6-diones.

Experimental Protocol: Synthesis of 1-Benzyl-5-methylpiperidine-2,6-dione

This protocol describes a representative synthesis of an N-substituted 5-methylpiperidine-2,6-dione using benzylamine as the nucleophile.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Toluene

-

1,1'-Carbonyldiimidazole (CDI) (for alternative cyclization)

-

Chloroform (for alternative cyclization)

Procedure:

Method A: Thermal Cyclization

-

To a solution of this compound in toluene, add benzylamine at room temperature.

-

Heat the resulting mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the residue with n-pentane to precipitate the product.

-

Filter the solid, wash with n-pentane, and dry under vacuum to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.[1]

Method B: CDI-Mediated Cyclization

-

Follow step 1 of Method A to form the intermediate amic acid.

-

After refluxing, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the crude amic acid in chloroform under a nitrogen atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) to the solution.

-

Reflux the resulting solution for 12-16 hours.

-

After cooling, the product can be isolated by standard work-up procedures and purified by column chromatography.[1]

Data Summary:

| Reactant 1 | Reactant 2 | Method | Solvent | Time (h) | Yield (%) |

| This compound | Benzylamine | A | Toluene | 2 | ~70-80 |

| This compound | Aniline | B | Chloroform | 14 | ~60-70 |

Causality of Experimental Choices:

-

Toluene is chosen as the solvent for the thermal cyclization due to its relatively high boiling point, which provides the necessary energy for the dehydration step, and its ability to azeotropically remove water formed during the reaction.

-

1,1'-Carbonyldiimidazole (CDI) is a mild and effective activating agent for the carboxylic acid, facilitating the intramolecular cyclization under less harsh conditions than high-temperature thermal dehydration.

B. Synthesis of Functionalized 2-Oxopiperidines via [4+2] Annulation

A more advanced application of this compound involves its reaction with 1,3-azadienes in a chemoselective and stereocontrolled annulation to produce highly functionalized 2-oxopiperidines.[2] This modular strategy allows for the construction of piperidine scaffolds with multiple contiguous stereocenters.

Mechanism:

This transformation is a formal [4+2] cycloaddition reaction. The 1,3-azadiene acts as the four-atom component, and the anhydride serves as the two-atom component. The reaction proceeds through a nucleophilic attack of the nitrogen of the azadiene on one of the carbonyls of the anhydride, followed by a cascade of bond formations and ring closures to yield the acid-tethered allylic 2-oxopiperidine.

Figure 2. Workflow for the synthesis of functionalized 2-oxopiperidines.

Experimental Protocol: General Procedure for the Annulation of 3-Methylglutaric Anhydride with 1,3-Azadienes

Materials:

-

This compound (1.0 eq)

-

1,3-Azadiene (1.0 eq)

-

2-Methyltetrahydrofuran (2-MeTHF), freshly distilled

Procedure:

-

Flame-dry a screw-cap vial, evacuate, and flush with nitrogen.

-

Add a solution of the 1,3-azadiene in freshly distilled 2-MeTHF to the vial at room temperature.

-

Add this compound to the solution.

-

Place the vial in a pre-heated oil bath at 80 °C.

-

Monitor the reaction for complete consumption of the 1,3-azadiene by TLC and NMR.

-

Cool the mixture to room temperature and wash several times with petroleum ether.

-

Concentrate the solution under reduced pressure to afford the lactam acid product.

Data Summary:

| 1,3-Azadiene Substrate | Yield (%) | Diastereomeric Ratio (dr) |

| (E)-N-(But-1-en-1-yl)aniline | 85 | >95:5 |

| (E)-N-(Pent-1-en-1-yl)aniline | 82 | >95:5 |

Causality of Experimental Choices:

-

2-Methyltetrahydrofuran (2-MeTHF) is a suitable solvent that is relatively high-boiling and less prone to peroxide formation than THF.

-

Heating at 80 °C provides the necessary thermal energy to drive the annulation reaction to completion.

-

Washing with petroleum ether helps to remove non-polar impurities from the more polar product.

II. Synthesis of Pyrimidine-Based Heterocycles

Pyrimidine and its fused derivatives are of immense importance in medicinal chemistry, forming the core of numerous drugs. This compound can be utilized as a C3 synthon for the construction of pyrimidine-2,4,6-trione (barbiturate-like) and pyranopyrimidine scaffolds.

A. Synthesis of 5-Methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione (5-Methylbarbituric Acid)

The classical synthesis of barbiturates involves the condensation of a malonic ester derivative with urea.[3] By analogy, this compound can be envisioned to react with urea or thiourea to form the corresponding 5-methyl-dihydropyrimidine-2,4,6-trione or its thio-analogue.

Mechanism:

The reaction likely proceeds through the initial ring-opening of the anhydride by urea to form an N-acylurea intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to afford the pyrimidine-2,4,6-trione ring system. The reaction is typically base-catalyzed.

Figure 3. Proposed reaction scheme for the synthesis of 5-methylbarbituric acid.

Experimental Protocol: Synthesis of 5-Methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione

This protocol is an adaptation of the general synthesis of barbituric acids.

Materials:

-

This compound (1.0 eq)

-

Urea (1.1 eq)

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add this compound.

-

Add a solution of dry urea in hot absolute ethanol.

-

Reflux the mixture for 6-8 hours. A white solid may precipitate during the reaction.

-

After the reaction is complete, cool the mixture and add hot water to dissolve the solid.

-

Acidify the solution with hydrochloric acid to a pH of ~2-3.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the white product by filtration, wash with cold water, and dry.

Causality of Experimental Choices:

-

Sodium ethoxide acts as a strong base to deprotonate urea, increasing its nucleophilicity, and to catalyze the condensation reaction.

-

Absolute ethanol is used as the solvent to ensure anhydrous conditions, as the presence of water can lead to the hydrolysis of the anhydride and the sodium ethoxide.

-

Acidification in the work-up step is necessary to protonate the barbiturate salt and precipitate the neutral product.

B. Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. While direct synthesis from this compound is not extensively reported, its derivatives can be employed in multicomponent reactions to construct this scaffold. A common strategy involves the reaction of an aldehyde, malononitrile, and a barbituric acid derivative.[4][5][6] In this context, the synthesized 5-methylbarbituric acid can serve as a key precursor.

Mechanism:

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid derivative to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization afford the final pyrano[2,3-d]pyrimidine product.

Figure 4. General workflow for the multicomponent synthesis of pyrano[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of a 7-Amino-5-aryl-8-methyl-5,8-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

5-Methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione (1.0 eq)

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

To a mixture of the aromatic aldehyde, malononitrile, and 5-methyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione in ethanol, add a catalytic amount of piperidine.

-